molecular formula C11H14FN B6285194 6-fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1393585-32-4

6-fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6285194
CAS No.: 1393585-32-4
M. Wt: 179.23 g/mol
InChI Key: MCBPGSRKBPKHGU-UHFFFAOYSA-N
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Description

6-Fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound features a fluorine atom at the 6th position and two methyl groups at the 1st position of the tetrahydroisoquinoline ring system. The presence of fluorine often enhances the biological activity and metabolic stability of organic molecules, making this compound of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline derivatives .

Scientific Research Applications

6-Fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Biological Studies: This compound serves as a tool in studying the effects of fluorine substitution on biological activity and metabolic stability.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules

Mechanism of Action

The mechanism of action of 6-fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance binding affinity to biological targets, potentially leading to increased efficacy. The exact molecular targets and pathways depend on the specific biological activity being studied, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both fluorine and methyl groups, which can significantly alter its biological activity and metabolic properties compared to its analogs. The fluorine atom can enhance lipophilicity and metabolic stability, while the methyl groups can influence the compound’s steric and electronic properties .

Properties

CAS No.

1393585-32-4

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

6-fluoro-1,1-dimethyl-3,4-dihydro-2H-isoquinoline

InChI

InChI=1S/C11H14FN/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11/h3-4,7,13H,5-6H2,1-2H3

InChI Key

MCBPGSRKBPKHGU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)C=C(C=C2)F)C

Purity

95

Origin of Product

United States

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